2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid
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Overview
Description
2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid is a complex organic compound that features an imidazole ring, a phenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Butyl Chain: The butyl chain can be introduced via alkylation reactions, where the imidazole ring is treated with an appropriate butyl halide under basic conditions.
Coupling with Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where the butyl-imidazole intermediate is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: The compound can be used in the development of functional materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions involving imidazole-containing compounds.
Mechanism of Action
The mechanism of action of 2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the phenyl and acetic acid moieties can interact with hydrophobic and polar regions of proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-imidazol-4-yl)acetic acid: Similar structure but lacks the phenyl and butyl groups.
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group instead of the butyl and phenyl groups.
Uniqueness
2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid is unique due to its combination of an imidazole ring, a butyl chain, a phenyl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[4-[4-(2-methylimidazol-1-yl)butyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H20N2O2/c1-13-17-9-11-18(13)10-3-2-4-14-5-7-15(8-6-14)12-16(19)20/h5-9,11H,2-4,10,12H2,1H3,(H,19,20) |
InChI Key |
NLIQJWBOMWQNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCCC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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